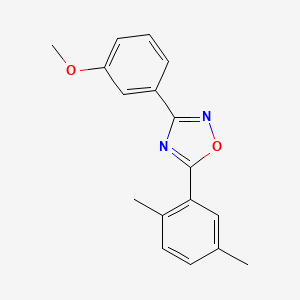![molecular formula C23H17FN2O2S B5212008 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline, also known as FIPI, is a small molecule inhibitor that has been widely studied for its potential applications in scientific research. FIPI has been shown to have a unique mechanism of action that allows it to selectively target and inhibit the activity of phospholipase D enzymes, which are involved in a variety of cellular processes. In
Aplicaciones Científicas De Investigación
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been studied for its potential applications in a variety of scientific research fields, including cancer biology, neurobiology, and immunology. In cancer biology, 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been shown to inhibit the growth and survival of cancer cells by targeting phospholipase D enzymes that are overexpressed in many types of cancer. In neurobiology, 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been shown to modulate synaptic plasticity and neuronal signaling, suggesting potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In immunology, 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been shown to modulate immune cell function and cytokine production, suggesting potential applications in the treatment of inflammatory diseases.
Mecanismo De Acción
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline selectively targets and inhibits the activity of phospholipase D enzymes, which are involved in a variety of cellular processes including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting phospholipase D activity, 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline disrupts these cellular processes and can lead to a variety of downstream effects depending on the specific cell type and context.
Biochemical and Physiological Effects
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been shown to have a variety of biochemical and physiological effects depending on the specific cell type and context. In cancer cells, 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In neuronal cells, 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been shown to modulate synaptic plasticity and neuronal signaling. In immune cells, 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been shown to modulate cytokine production and immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline in lab experiments is its specificity for phospholipase D enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. Another advantage is its small size and relatively simple structure, which allows for easy synthesis and purification. However, one limitation of using 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline is its potential off-target effects, which can vary depending on the specific cell type and context.
Direcciones Futuras
There are many potential future directions for research on 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline and its applications in scientific research. One direction is to further explore the specific cellular processes and pathways that are affected by 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline, and to identify potential therapeutic targets for specific diseases. Another direction is to develop more potent and selective inhibitors of phospholipase D enzymes that can be used in a variety of research and clinical settings. Additionally, further research is needed to fully understand the potential off-target effects of 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline and to develop strategies to minimize these effects.
Métodos De Síntesis
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-(1H-indol-3-yl)ethanone, followed by cyclization with 2,3-dihydroisoquinoline. The resulting compound can then be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1-(1H-indol-3-yl)-3H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2S/c24-17-9-11-18(12-10-17)29(27,28)26-14-13-16-5-1-2-6-19(16)23(26)21-15-25-22-8-4-3-7-20(21)22/h1-13,15,25H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBAVGAVJBAXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C=CC=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B5211936.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5211955.png)
![4-ethoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5211961.png)

![N-(4-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5211988.png)
![N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5211994.png)
![2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5211995.png)



![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)
